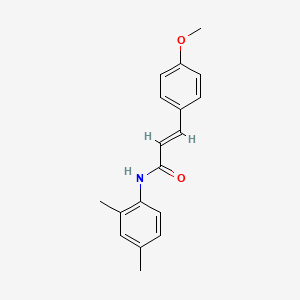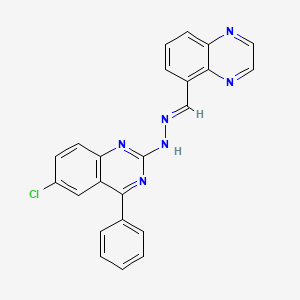
N-(2,4-dimethylphenyl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-dimethylphenyl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide, also known as DMF-DMA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of indole derivatives, which have been extensively studied for their diverse biological activities.
作用機序
The mechanism of action of N-(2,4-dimethylphenyl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide involves the inhibition of various signaling pathways that are involved in the regulation of cell growth and survival. N-(2,4-dimethylphenyl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide has been shown to inhibit the activation of NF-κB, a transcription factor that plays a crucial role in the regulation of immune responses and inflammation. N-(2,4-dimethylphenyl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide also inhibits the activation of AKT and ERK, two signaling pathways that are involved in the regulation of cell survival and proliferation.
Biochemical and Physiological Effects
N-(2,4-dimethylphenyl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide has been shown to have several biochemical and physiological effects, including the induction of apoptosis, inhibition of cell proliferation, and modulation of immune responses. N-(2,4-dimethylphenyl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide has also been shown to reduce the production of pro-inflammatory cytokines and chemokines, which play a crucial role in the development of inflammatory diseases.
実験室実験の利点と制限
N-(2,4-dimethylphenyl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide has several advantages for lab experiments, including its high yield, stability, and low toxicity. However, there are also some limitations associated with N-(2,4-dimethylphenyl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide, including its limited solubility in water and its potential for oxidation.
将来の方向性
There are several future directions for the research on N-(2,4-dimethylphenyl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide. One potential direction is to study the efficacy of N-(2,4-dimethylphenyl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide in combination with other anticancer agents for the treatment of cancer. Another potential direction is to investigate the potential of N-(2,4-dimethylphenyl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide for the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the biological activities of N-(2,4-dimethylphenyl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide.
In conclusion, N-(2,4-dimethylphenyl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide is a promising compound with potential therapeutic applications in various diseases. Its unique chemical structure and diverse biological activities make it an attractive target for further research. The synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of N-(2,4-dimethylphenyl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide have been discussed in this paper.
合成法
The synthesis of N-(2,4-dimethylphenyl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide involves the condensation reaction between 2,4-dimethylphenylhydrazine and 3-formyl-2-methylindole-1-acetic acid. This reaction is catalyzed by acetic anhydride and produces N-(2,4-dimethylphenyl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide as a yellow solid with a high yield.
科学的研究の応用
N-(2,4-dimethylphenyl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. Several studies have reported the anticancer activity of N-(2,4-dimethylphenyl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide against different types of cancer cells, including breast, lung, and colon cancer cells. N-(2,4-dimethylphenyl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide has been shown to induce cell death and inhibit the proliferation of cancer cells through various mechanisms.
特性
IUPAC Name |
N-(2,4-dimethylphenyl)-2-(3-formyl-2-methylindol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c1-13-8-9-18(14(2)10-13)21-20(24)11-22-15(3)17(12-23)16-6-4-5-7-19(16)22/h4-10,12H,11H2,1-3H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVTYUMDPDAHPRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2C(=C(C3=CC=CC=C32)C=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethylphenyl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(4-cyanophenoxy)phenyl]-2-thiophenecarboxamide](/img/structure/B5767478.png)
![2-(4-fluorophenyl)-4-[4-(trifluoromethyl)benzylidene]-1,3-oxazol-5(4H)-one](/img/structure/B5767482.png)

![4-hydrazino-7-methyl-2-(methylthio)-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine](/img/structure/B5767489.png)

![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-naphthamide](/img/structure/B5767500.png)


![2-ethoxy-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5767519.png)



![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-(4-nitrophenyl)acetamide](/img/structure/B5767550.png)
